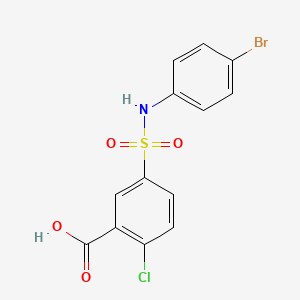

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Novel Industrial Process Scale-Up

A study by Zhang et al. (2022) discusses the industrial scale-up of a similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for synthesizing a family of SGLT2 inhibitors for diabetes therapy. The research demonstrates an effective and scalable preparation process, indicating the importance of such compounds in pharmaceutical manufacturing Zhang et al., 2022.

Inhibition of Enzymatic Activities

Research by Goudgaon et al. (1993) on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from a similar bromo compound, showed potential as inhibitors for certain enzymes and exhibited modest anti-human-immunodeficiency-virus activity. This suggests that derivatives of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid might also have therapeutic potential Goudgaon et al., 1993.

Synthesis and Biological Activity of Derivatives

Havaldar and Khatri (2006) explored the synthesis and biological activity of derivatives related to this compound, further emphasizing the compound's utility in creating biologically active molecules Havaldar & Khatri, 2006.

Development of Metal-Organic Frameworks (MOFs)

Mietrach et al. (2009) described the use of sulfonic acid analogs of benzoic acid as linkers in the synthesis of thermally robust metal-organic frameworks (MOFs). This application demonstrates the potential of benzoic acid derivatives in materials science for creating advanced materials with enhanced thermal stability Mietrach et al., 2009.

Antimicrobial Activity

Limban et al. (2008) investigated the antimicrobial activity of thioureides derived from a chlorophenoxymethyl-benzoic acid compound, showing specific activity against various microbial strains. This highlights the potential of this compound derivatives in developing new antimicrobial agents Limban et al., 2008.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to be effective inhibitors of various enzymes .

Mode of Action

Boronic acids and their derivatives, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid or its derivative interacts with a metal catalyst, typically palladium. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the organic group, while in transmetalation, the organic group is transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound may participate, is a widely-used method for forming carbon-carbon bonds . This suggests that the compound could potentially influence biochemical pathways involving the formation or modification of carbon-carbon bonds.

Pharmacokinetics

It’s worth noting that the susceptibility of boronic esters to hydrolysis can vary depending on the substituents of boron and the type of diol . This could potentially impact the bioavailability of the compound.

Result of Action

Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reactions in which this compound may participate are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.

Eigenschaften

IUPAC Name |

5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJZFEXHLJNUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)

![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2892618.png)